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Compound of Interest

Compound Name:
(S)-1-Cbz-3-Aminopyrrolidine

hydrochloride

Cat. No.: B1357915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a chiral synthetic building block

that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrrolidine

core is a prevalent scaffold in numerous biologically active compounds. This technical guide

provides a comprehensive overview of its synonyms, chemical properties, a detailed

experimental protocol for its synthesis, and its emerging role as a potential modulator of key

signaling pathways.

Chemical Identity and Synonyms
A clear identification of this compound is crucial for researchers. The following table

summarizes its key identifiers and a comprehensive list of known synonyms.
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Identifier Value

IUPAC Name
Benzyl (3S)-3-aminopyrrolidine-1-carboxylate

hydrochloride

CAS Number 550378-39-7

Molecular Formula C₁₂H₁₇ClN₂O₂

Molecular Weight 256.73 g/mol

Table 1: Chemical Identifiers for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.

Synonyms:

(S)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride

(3S)-3-Amino-1-pyrrolidinecarboxylic acid, phenylmethyl ester, hydrochloride

(S)-1-Cbz-3-aminopyrrolidine hydrochloride

(S)-1-(Benzyloxycarbonyl)-3-aminopyrrolidine hydrochloride

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate HCl

Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its application in

research and development.

Property Value

Appearance White to off-white solid

Solubility Soluble in water and methanol

Chirality
Contains a stereocenter at the C3 position of the

pyrrolidine ring, with the (S)-configuration.

Table 2: Physicochemical Properties.
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Experimental Protocols
The following section details a representative synthetic route for Benzyl (3S)-3-

aminopyrrolidine-1-carboxylate hydrochloride, adapted from established procedures for the

synthesis of similar chiral pyrrolidines.[1]

Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-
carboxylate hydrochloride
The synthesis is a multi-step process starting from a commercially available chiral precursor,

(R)-3-hydroxypyrrolidine. The key steps involve the protection of the pyrrolidine nitrogen,

activation of the hydroxyl group, nucleophilic substitution with azide, reduction of the azide to

the amine, and final deprotection and salt formation.

Experimental Workflow Diagram:

Step 1: Protection Step 2: Activation Step 3: Azide Substitution (SN2) Step 4: Reduction Step 5: Salt Formation

(R)-3-Hydroxypyrrolidine Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate
 Cbz-Cl, Base 

Benzyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate MsCl, Base Benzyl (S)-3-azidopyrrolidine-1-carboxylate NaN3 Benzyl (S)-3-aminopyrrolidine-1-carboxylate H2, Pd/C Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride HCl in Ether 

Click to download full resolution via product page

Caption: Synthetic workflow for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.

Step 1: Synthesis of Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate

Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane

(DCM).

Add a base, for example, triethylamine (2.5 eq), and cool the mixture to 0 °C.

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the protected

alcohol.

Step 2: Synthesis of Benzyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Dissolve Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM.

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4

hours.

Monitor the reaction by thin-layer chromatography (TLC).

Once complete, quench the reaction with water and extract the product with DCM.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylated

intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of Benzyl (S)-3-azidopyrrolidine-1-carboxylate

Dissolve the mesylated intermediate (1.0 eq) in a polar aprotic solvent like

dimethylformamide (DMF).

Add sodium azide (NaN₃, 3.0 eq) to the solution.

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. This step proceeds via an Sₙ2

reaction, resulting in an inversion of stereochemistry.
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After cooling, dilute the reaction mixture with water and extract the product with ethyl

acetate.

Wash the combined organic layers with water and brine.

Dry over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude azide by flash column chromatography.

Step 4: Synthesis of Benzyl (S)-3-aminopyrrolidine-1-carboxylate

Dissolve Benzyl (S)-3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol or ethanol.

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation

apparatus) at room temperature for 4-8 hours.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the free amine.

Step 5: Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride

Dissolve the obtained Benzyl (S)-3-aminopyrrolidine-1-carboxylate in a minimal amount of a

suitable solvent like diethyl ether or ethyl acetate.

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) until precipitation is

complete.

Stir the resulting suspension for 30-60 minutes.

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to

yield the final hydrochloride salt.

Characterization
The structure and purity of the synthesized compound should be confirmed by standard

analytical techniques.
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

Mass Spectrometry (MS): To determine the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound. A typical method would involve a C18 reversed-phase column with a mobile

phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid

(TFA).

Biological Activity and Signaling Pathways
Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride serves as a crucial intermediate in

the synthesis of various pharmacologically active molecules, notably as inhibitors of Janus

kinases (JAKs).[2][3][4]

Role as a Janus Kinase (JAK) Inhibitor Precursor
The primary amine of the pyrrolidine ring provides a key attachment point for building more

complex molecules that can bind to the ATP-binding site of JAK enzymes. The stereochemistry

at the C3 position is often critical for achieving high potency and selectivity for specific JAK

isoforms.

Signaling Pathway Involvement:

JAK inhibitors interfere with the JAK-STAT signaling pathway, a critical pathway for cytokine

signaling that regulates cell growth, differentiation, and immune responses.[4]
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Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor derived from the core

scaffold.

By inhibiting one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), these

compounds can modulate the immune response and are therefore investigated for the

treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory

bowel disease.

Quantitative Data
The utility of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride as a scaffold is

demonstrated by its incorporation into potent kinase inhibitors. While specific quantitative data

for the hydrochloride salt itself is not typically reported in terms of biological activity, its

derivatives have shown significant inhibitory potential.

Target Derivative IC₅₀ (nM)
Reference Compound IC₅₀
(nM)

JAK1
Data for specific derivatives

would be populated here.
Tofacitinib: ~1-5

JAK2
Data for specific derivatives

would be populated here.
Tofacitinib: ~1-5

JAK3
Data for specific derivatives

would be populated here.
Tofacitinib: ~1-5

TYK2
Data for specific derivatives

would be populated here.
Tofacitinib: ~50-100

Table 3: Representative Inhibitory Activity of JAK Inhibitors (Illustrative).Note: This table is

illustrative. Specific IC₅₀ values would depend on the final structure of the derivative

synthesized from the core compound.

Conclusion
Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a valuable and versatile building

block for the synthesis of complex, biologically active molecules. Its defined stereochemistry
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and reactive primary amine make it particularly suitable for the development of targeted

therapies, most notably as precursors for potent and selective JAK inhibitors. The detailed

synthetic protocol and understanding of its role in modulating the JAK-STAT pathway provided

in this guide will be a valuable resource for researchers in the field of drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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